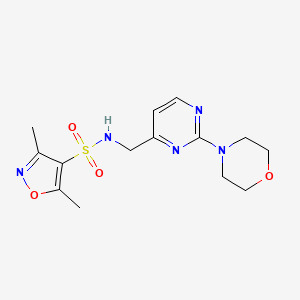![molecular formula C10H16F2N2O B2533888 3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole CAS No. 1856020-64-8](/img/structure/B2533888.png)
3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole is a chemical compound with the molecular formula C10H16F2N2O. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole involves several steps. One common method includes the reaction of 1-isobutyl-1H-pyrazole with 2,2-difluoroethanol in the presence of a base to form the desired product. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethoxy group plays a crucial role in its activity, influencing the compound’s binding affinity and selectivity towards its targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole can be compared with other similar compounds such as:
3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole: This compound has a similar structure but with a difluoroethyl group instead of an isobutyl group.
3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole: This compound has an ethyl group instead of an isobutyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-(2,2-difluoroethoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c1-8(2)5-14-4-3-9(13-14)6-15-7-10(11)12/h3-4,8,10H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVUZBAWSBXWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)COCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide](/img/structure/B2533807.png)
![4-{[(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-yliden)amino]methyl}benzenecarboxylic acid](/img/structure/B2533809.png)




![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole](/img/structure/B2533818.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2533821.png)
![2,2,2-trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2533823.png)
![N'-[4-(dimethylamino)phenyl]-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B2533825.png)
![N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-[(2-oxo-2-phenylethyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2533827.png)
![2-methyl-N-(thiophen-2-ylmethyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2533828.png)
